Cas no 957482-04-1 (4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate)

4-Bromophenyl 2-(2-nitrobenzenesulfinyl)acetate is a specialized organic compound featuring both bromophenyl and nitrobenzenesulfinyl functional groups, making it a valuable intermediate in synthetic chemistry. Its structure allows for versatile reactivity, particularly in nucleophilic substitution and coupling reactions, facilitating the synthesis of complex aromatic and heterocyclic systems. The electron-withdrawing nitro and sulfinyl groups enhance its electrophilic character, while the bromophenyl moiety offers a handle for further functionalization via cross-coupling methodologies. This compound is particularly useful in pharmaceutical and agrochemical research, where precise control over molecular architecture is critical. Its stability under standard handling conditions ensures reliable performance in multi-step synthetic workflows.
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate structure
957482-04-1 structure
Product name:4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
CAS No:957482-04-1
MF:C14H10BrNO5S
MW:384.201901912689
CID:5556174

4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate Chemical and Physical Properties

Names and Identifiers

    • UNRSKOJEWWAKMS-UHFFFAOYSA-N
    • 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
    • Inchi: 1S/C14H10BrNO5S/c15-10-5-7-11(8-6-10)21-14(17)9-22(20)13-4-2-1-3-12(13)16(18)19/h1-8H,9H2
    • InChI Key: UNRSKOJEWWAKMS-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C(Br)C=C1)(=O)CS(C1=CC=CC=C1[N+]([O-])=O)=O

4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3103-0011-4mg
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3103-0011-10μmol
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3103-0011-3mg
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F3103-0011-20mg
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
20mg
$99.0 2023-07-05
Life Chemicals
F3103-0011-5μmol
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3103-0011-20μmol
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F3103-0011-1mg
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3103-0011-2mg
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3103-0011-2μmol
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F3103-0011-10mg
4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate
957482-04-1 90%+
10mg
$79.0 2023-07-05

Additional information on 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate

Professional Introduction to 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate (CAS No. 957482-04-1)

4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate, with the chemical formula C9H7BrNO6S, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number 957482-04-1, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, characterized by a 4-bromophenyl moiety linked to an acetic acid derivative substituted with a 2-(2-nitrobenzenesulfinyl) group, imparts distinct chemical properties that make it invaluable in drug development.

The significance of this compound lies in its versatility as a building block for more complex pharmaceutical entities. The presence of both bromine and nitro substituents on the aromatic ring enhances its reactivity, making it a preferred choice for further functionalization. In recent years, the demand for such intermediates has surged due to their role in developing novel therapeutic agents targeting various diseases. The pharmaceutical industry has leveraged these compounds to explore new avenues in drug discovery, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

In the realm of medicinal chemistry, 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate has been extensively studied for its potential applications in synthesizing small-molecule inhibitors. For instance, researchers have utilized this intermediate to develop potent inhibitors of enzymes involved in cancer progression. The nitro and sulfinyl groups contribute to the compound's ability to interact with biological targets, modulating their activity and thereby exerting therapeutic effects. Such interactions are critical in designing molecules that can selectively inhibit pathogenic processes without affecting normal cellular functions.

Recent advancements in synthetic methodologies have further highlighted the utility of 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate. Innovations in catalytic processes and green chemistry principles have enabled more efficient and environmentally friendly synthesis routes. These developments not only improve the yield and purity of the compound but also reduce the environmental footprint of its production. The integration of computational chemistry and machine learning techniques has also accelerated the discovery of new derivatives with enhanced pharmacological properties.

The role of this compound extends beyond mere intermediates; it also serves as a key component in probing molecular mechanisms underlying various diseases. Researchers have employed derivatives of 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate to investigate enzyme kinetics and receptor binding affinities. Such studies are pivotal in understanding disease pathogenesis and identifying potential therapeutic targets. The compound's ability to mimic natural biomolecules allows scientists to develop probes that can interact with biological systems, providing insights into complex biochemical pathways.

In conclusion, 4-bromophenyl 2-(2-nitrobenzenesulfinyl)acetate (CAS No. 957482-04-1) is a multifaceted compound with profound implications in pharmaceutical research and drug development. Its unique structural features make it an indispensable tool for synthesizing novel therapeutic agents. As research continues to evolve, the applications of this compound are expected to expand, contributing significantly to advancements in medicine and biotechnology.

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